molecular formula C11H11N3O2 B12314643 N-(1H-indazol-5-yl)-3-oxobutanamide

N-(1H-indazol-5-yl)-3-oxobutanamide

Cat. No.: B12314643
M. Wt: 217.22 g/mol
InChI Key: FWWRJJWNAJGJBQ-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-3-oxobutanamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .

Chemical Reactions Analysis

N-(1H-indazol-5-yl)-3-oxobutanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1H-indazol-5-yl)-3-oxobutanamide can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(1H-indazol-5-yl)-3-oxobutanamide

InChI

InChI=1S/C11H11N3O2/c1-7(15)4-11(16)13-9-2-3-10-8(5-9)6-12-14-10/h2-3,5-6H,4H2,1H3,(H,12,14)(H,13,16)

InChI Key

FWWRJJWNAJGJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

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